
2-Methyl-4-(3-methyl-1-piperidinyl)aniline
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(3-methyl-1-piperidinyl)aniline” can be represented by the InChI code 1S/C13H20N2/c1-10-4-3-7-15 (9-10)13-6-5-12 (14)8-11 (13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3 .
Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.
Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives
2-Methyl-4-(3-methyl-1-piperidinyl)aniline: is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals, as they are present in more than twenty classes of drugs . The compound can undergo intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are essential for drug design .
Pharmacological Applications
Due to its piperidine structure, this compound plays a significant role in pharmacology. Piperidine derivatives have been used in the discovery and biological evaluation of potential drugs, particularly those with central nervous system activity . The compound’s derivatives can be optimized for enhanced pharmacokinetic and pharmacodynamic properties.
Biological Activity
The biological activity of piperidine derivatives, including those derived from 2-Methyl-4-(3-methyl-1-piperidinyl)aniline , is a field of intense research. These compounds are studied for their potential as therapeutic agents in various diseases due to their interaction with biological targets .
Chemical Synthesis
This compound is also used in chemical synthesis as a building block for more complex molecules. Its reactivity allows for the creation of diverse chemical structures, which can be applied in various chemical industries .
Analytical Chemistry
In analytical chemistry, derivatives of 2-Methyl-4-(3-methyl-1-piperidinyl)aniline can be used as standards or reagents. Their well-defined structures make them suitable for use in chromatography and other analytical techniques to identify or quantify substances .
Research and Development
The compound is extensively used in R&D laboratories for the development of new synthetic methods. It serves as a model compound for studying reaction mechanisms and optimizing synthetic routes .
Eigenschaften
IUPAC Name |
2-methyl-4-(3-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-4-3-7-15(9-10)12-5-6-13(14)11(2)8-12/h5-6,8,10H,3-4,7,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIRJNXXCYWNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-methyl-1-piperidinyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




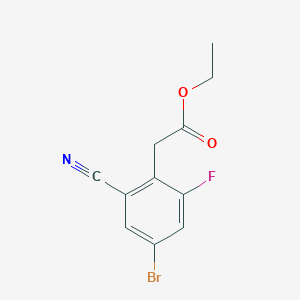


![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486382.png)
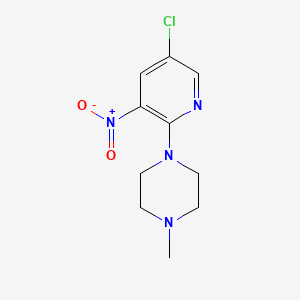
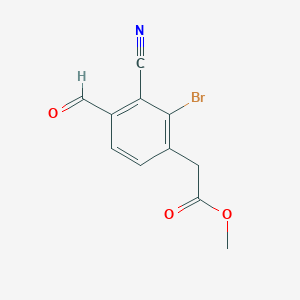
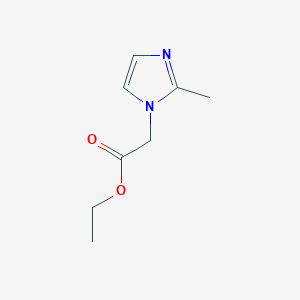
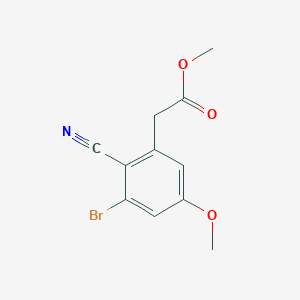
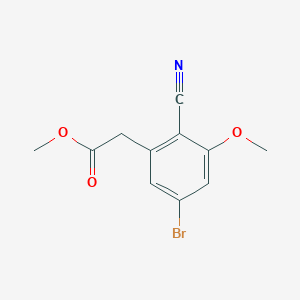

![4,6-difluoro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486394.png)
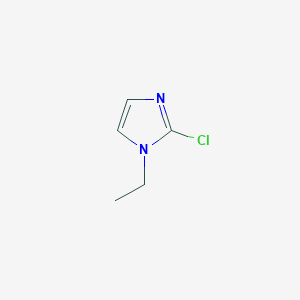
![[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1486396.png)